N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Overview
Description
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further functionalized to introduce the ethoxybenzyl and trimethoxybenzyl groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the amine functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield secondary or tertiary amines.
Scientific Research Applications
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 2-(1,3-Benzodioxol-5-yl)piperidine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is unique due to its combination of benzodioxole, ethoxybenzyl, and trimethoxybenzyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c1-5-33-23-9-7-6-8-22(23)18-29(13-12-20-10-11-24-25(14-20)35-19-34-24)17-21-15-26(30-2)28(32-4)27(16-21)31-3/h6-11,14-16H,5,12-13,17-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWNYHXKPRQGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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